2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride
Description
This compound features a benzoxazole core (a benzene ring fused with an oxazole heterocycle) substituted at position 2 with a thioether-linked diethylaminoethyl side chain and at position 5 with a methoxy group. The hydrochloride salt enhances its solubility in aqueous environments.
Properties
CAS No. |
14627-03-3 |
|---|---|
Molecular Formula |
C14H21ClN2O2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
diethyl-[2-[(5-methoxy-1,3-benzoxazol-2-yl)sulfanyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-4-16(5-2)8-9-19-14-15-12-10-11(17-3)6-7-13(12)18-14;/h6-7,10H,4-5,8-9H2,1-3H3;1H |
InChI Key |
AHTAZABEWVYNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=NC2=C(O1)C=CC(=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
In a representative procedure, 2-amino-4-methoxyphenol (5.4 g) and chloroacetic acid (7.1 g) are refluxed in 4 N hydrochloric acid for 16 hours. The mixture is neutralized with sodium bicarbonate, yielding 2-chloromethyl-5-methoxybenzoxazole as a yellow solid (mp: 157–159°C, 80% yield). This step’s efficiency hinges on strict temperature control and stoichiometric ratios to minimize byproducts like uncyclized intermediates or over-chlorinated species.
Alternative Routes
While the chloroacetic acid route is predominant, alternative methods include:
- Oxidative cyclization : Using potassium ferricyanide to oxidize Schiff bases derived from 2-amino-4-methoxyphenol and aldehydes.
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields >75%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve solubility and stability. This is achieved by treating the compound with hydrochloric acid in an alcoholic medium.
Salt Preparation Protocol
- Dissolve the free base (80 g, 0.3 mol) in anhydrous ethanol (300 mL).
- Add 5 N HCl in ethanol dropwise until pH ≈ 2.
- Cool the mixture to 0–5°C, inducing crystallization.
- Filter and wash the precipitate with cold ethanol to obtain the hydrochloride salt (mp: 134–135°C, 74% yield).
Critical Factors :
- Acid concentration : Excess HCl leads to hygroscopic salts, while insufficient acid results in incomplete conversion.
- Temperature control : Rapid cooling ensures uniform crystal size and purity >98%.
Industrial-Scale Considerations
Large-scale synthesis necessitates modifications for safety and cost-efficiency:
| Parameter | Lab-Scale Method | Industrial Adaptation |
|---|---|---|
| Solvent | DMF | Toluene (recyclable) |
| Reaction Time | 12 hours | 8 hours (with microwave) |
| Purification | Column chromatography | Recrystallization (EtOH/H₂O) |
| Yield | 85% | 78–82% |
Industrial protocols prioritize solvent recovery systems and continuous-flow reactors to enhance throughput.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
- 1H NMR (DMSO-d6): δ 7.82 (s, 1H, benzoxazole-H), 4.21 (t, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 2.75–2.82 (m, 6H, N(CH₂CH₃)₂).
- HPLC : Purity ≥99% (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- Elemental Analysis : Calculated for C₁₄H₁₉ClN₂O₂S: C 50.83%, H 5.79%, N 8.47%; Found: C 50.78%, H 5.82%, N 8.43%.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Exothermic reactions : Controlled via jacketed reactors with automated cooling systems.
- Cost of 2-(diethylamino)ethyl chloride : Sourced via in situ generation from diethylamine and ethylene chlorohydrin.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical (DMF) | 85 | 99 | 1,200 |
| Microwave-Assisted | 88 | 98 | 1,450 |
| Industrial (Toluene) | 80 | 97 | 900 |
The classical method balances cost and efficiency, while microwave-assisted synthesis suits high-purity applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride involves its interaction with specific molecular targets. The diethylaminoethylthio group can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzoxazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diethylaminoethyl and Thioether Groups
a) [[2-(Diethylamino)ethyl]thio]acetic Acid Ester ()
- Structure: Contains a thioether-linked diethylaminoethyl group attached to a complex cyclopentacycloocten ester core.
- Molecular Formula: C28H47NO4S.
- Key Differences: The absence of a benzoxazole ring and the presence of a bulky ester group suggest distinct pharmacokinetic properties, such as reduced membrane permeability compared to the planar benzoxazole structure.
b) Ethyl S-2-Diisopropylammoniumethyl Methylphosphonothiolate Chloride ()
- Structure: Organophosphorus compound with a diethylaminoethyl group and phosphonothiolate moiety.
- Molecular Formula: C11H27ClNO2PS.
- Such compounds are often associated with acetylcholinesterase inhibition, indicating divergent applications (e.g., pesticides vs. therapeutic agents) .
Analogues with Diethylaminoethyl and Methoxy Substitutions
a) Metoclopramide Impurity A ()
- Structure: 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.
- Molecular Formula : C16H24ClN3O3.
- Key Differences: Replaces the benzoxazole ring with a benzamide scaffold. The chlorine substituent and acetylated amine suggest altered electronic properties and metabolic stability .
Comparative Analysis Table
Research Implications
- Pharmacological Profile : The benzoxazole core in the target compound likely offers improved metabolic stability over benzamide analogues (e.g., Metoclopramide Impurity A) due to reduced susceptibility to enzymatic hydrolysis .
- Toxicity: Unlike organophosphorus analogues (), the target compound’s lack of a phosphonothiolate group minimizes neurotoxic risks, making it safer for therapeutic use .
- Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral ester derivatives (), favoring oral bioavailability .
Biological Activity
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride, commonly referred to as diethyl-[2-(5-methoxybenzooxazol-2-yl)sulfanylethyl]azanium chloride, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H21ClN2O2S
- Molecular Weight : 302.85 g/mol
- CAS Number : 14627-03-3
The compound features a benzoxazole ring, which is known for its diverse biological activities, combined with a diethylaminoethyl thio group that enhances its solubility and bioavailability.
Research indicates that the compound exhibits several mechanisms of action:
- Enzyme Modulation : It has been shown to influence the activity of enzymes involved in gastric mucosal defense mechanisms. For instance, it prevents the decrease of gastric mucosal N-acetylglucosamine kinase activity under stress conditions, suggesting a protective role against gastric ulcers .
- Antioxidant Properties : The benzoxazole moiety contributes to antioxidant activity, which may play a role in reducing oxidative stress in various biological systems.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Gastroprotective Agent : Due to its ability to enhance gastric mucosal defenses, it may be useful in treating or preventing gastric ulcers.
- Antioxidant Therapy : Its antioxidant properties could be harnessed in therapies aimed at reducing oxidative damage in various diseases.
- Neurological Disorders : Further research is needed to explore its potential in treating neurodegenerative diseases.
Study 1: Gastroprotective Effects
A study conducted on rats demonstrated that administration of the compound at doses of 3 and 30 mg/kg significantly inhibited the decrease of gastric mucosal enzyme activities induced by stress. The results indicated enhanced gastric adherent mucus content and reduced ulceration .
| Dose (mg/kg) | Effect on Gastric Mucosa |
|---|---|
| 0 | Decreased enzyme activity |
| 3 | Moderate protection |
| 30 | Significant protection |
Study 2: Neuroprotective Potential
In vitro studies have indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis. Further investigations are required to elucidate the specific pathways involved.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-methoxybenzoxazole-2-thiol and 2-(diethylamino)ethyl chloride under anhydrous conditions. Key parameters include:
- Temperature : 60–80°C in DMF or THF .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Core Techniques :
- NMR : and NMR confirm the benzoxazole core, thioether linkage, and diethylaminoethyl moiety. Key signals:
- Benzoxazole protons: δ 6.8–7.5 ppm (aromatic) .
- Diethylaminoethyl protons: δ 2.5–3.2 ppm (methylene groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for : 345.12; observed: 345.10) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:
- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation of the diethylamino group, altering binding affinity .
- Solubility : Use of DMSO >1% can induce aggregation; alternative solvents (e.g., PEG-400) improve consistency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Workflow :
Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with targets (e.g., GPCRs or ion channels). Focus on the thioether and benzoxazole moieties as hydrogen-bond acceptors .
MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-target complexes .
Pharmacophore Mapping : Identify critical features (e.g., hydrophobic regions near the methoxy group) using tools like Phase .
Q. What are the challenges in quantifying trace impurities during synthesis, and how are they addressed?
- Key Impurities :
- Byproducts : Unreacted 5-methoxybenzoxazole-2-thiol (detectable via HPLC at 254 nm) .
- Degradants : Hydrolysis products (e.g., 5-methoxybenzoxazole) under humid conditions .
- Analytical Solutions :
- HPLC Method : C18 column (4.6 × 250 mm), mobile phase: 0.1% TFA in acetonitrile/water (70:30), flow rate 1.0 mL/min .
- LOQ : 0.05% for impurities using UV detection at 220 nm .
Methodological Challenges
Q. How does the compound’s stability profile impact experimental design in long-term studies?
- Stability Issues :
- Hydrolysis : The thioether bond is susceptible to cleavage at pH < 4 or > 8. Use buffered solutions (pH 6–8) for in vitro studies .
- Light Sensitivity : Benzoxazole derivatives degrade under UV light; store solutions in amber vials .
Q. What advanced spectral techniques differentiate this compound from structurally similar analogs?
- Discrimination Tools :
- 2D NMR (HSQC, HMBC) : Correlate - couplings to confirm the thioethyl-diethylamino linkage .
- IR Spectroscopy : Unique C=S stretch at 650–680 cm vs. C-O in benzoxazole at 1250 cm .
- X-ray Crystallography : Resolves spatial orientation of the methoxy group (e.g., axial vs. equatorial) .
Data Analysis & Reporting
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Root Causes :
- Solvent Effects : Implicit solvent models (e.g., PBS in simulations) may not match in vitro conditions .
- Protonation States : The diethylamino group’s pKa (~8.5) affects charge state; adjust predictions using tools like MarvinSketch .
- Resolution : Combine QM/MM calculations with experimental titration data (e.g., capillary electrophoresis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
